N-[2-(4-Chlorophenyl)ethyl]-4-methyl-2-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamido)pentanamide
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Overview
Description
N-[2-(4-Chlorophenyl)ethyl]-4-methyl-2-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamido)pentanamide is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by its unique structure, which includes a benzoxazole ring, a sulfonamide group, and a chlorophenyl ethyl side chain. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chlorophenyl)ethyl]-4-methyl-2-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamido)pentanamide typically involves multiple steps, starting with the preparation of the benzoxazole core. The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions . The sulfonamide group is introduced by reacting the benzoxazole derivative with sulfonyl chlorides in the presence of a base such as pyridine . The final step involves the coupling of the chlorophenyl ethyl side chain to the benzoxazole-sulfonamide intermediate using appropriate coupling reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chlorophenyl)ethyl]-4-methyl-2-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamido)pentanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[2-(4-Chlorophenyl)ethyl]-4-methyl-2-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamido)pentanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-Chlorophenyl)ethyl]-4-methyl-2-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamido)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole cores but different substituents, such as 2-(4-chlorophenyl)-benzoxazole.
Sulfonamides: Compounds with sulfonamide groups, such as sulfanilamide.
Chlorophenyl Derivatives: Compounds with chlorophenyl groups, such as chloramphenicol.
Uniqueness
N-[2-(4-Chlorophenyl)ethyl]-4-methyl-2-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamido)pentanamide is unique due to its combination of functional groups, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H26ClN3O5S |
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Molecular Weight |
480.0 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-methyl-2-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]pentanamide |
InChI |
InChI=1S/C22H26ClN3O5S/c1-14(2)12-18(21(27)24-11-10-15-4-6-16(23)7-5-15)25-32(29,30)17-8-9-19-20(13-17)31-22(28)26(19)3/h4-9,13-14,18,25H,10-12H2,1-3H3,(H,24,27) |
InChI Key |
NEHFXTUTBJIQGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NCCC1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)C |
Origin of Product |
United States |
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